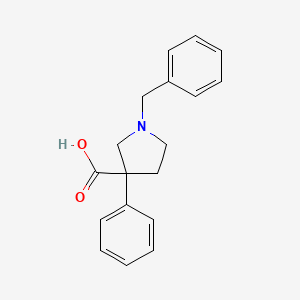

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid

Beschreibung

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a benzyl group at the 1-position and a phenyl substituent at the 3-position of the pyrrolidine ring, with a carboxylic acid functional group.

Eigenschaften

IUPAC Name |

1-benzyl-3-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-17(21)18(16-9-5-2-6-10-16)11-12-19(14-18)13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPWTQJPHGZRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and alkenyl ester derivatives in the presence of trifluoroacetic acid . This reaction yields a series of pyrrolidine derivatives, including 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical processes.

Vergleich Mit ähnlichen Verbindungen

The following table and discussion highlight key differences between 1-benzyl-3-phenylpyrrolidine-3-carboxylic acid and structurally related analogs.

Table 1: Structural and Physicochemical Properties of Pyrrolidine Derivatives

*Note: Data for 1-benzyl-3-phenylpyrrolidine-3-carboxylic acid is inferred from structural analogs.

Key Comparison Points:

Substituent Effects on Physicochemical Properties

- Solubility : Hydroxyl-substituted derivatives (e.g., 1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid) exhibit higher aqueous solubility due to hydrogen bonding, whereas phenyl or fluorophenyl groups may reduce it .

Pharmacological Implications

- Receptor Binding : Bulky substituents (e.g., phenyl or trifluoromethyl) may enhance affinity for hydrophobic binding pockets, as seen in kinase inhibitors .

- Metabolic Stability : Piperidine derivatives (e.g., 1-((benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid) exhibit distinct metabolic profiles due to their larger ring size, which could influence half-life .

Biologische Aktivität

1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid (also referred to as BPCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BPCA is characterized by a pyrrolidine ring substituted with benzyl and phenyl groups, which contribute to its unique biological properties. The structural configuration allows it to interact with various biological targets, including receptors and enzymes, potentially modulating their activity.

The biological activity of BPCA primarily involves its ability to bind to specific receptors or enzymes, influencing their function. This modulation can lead to various physiological effects, including anti-inflammatory and anticancer activities. The exact pathways and molecular targets remain under investigation, but preliminary studies suggest interactions with neurotransmitter systems and metabolic pathways.

Biological Activity Overview

Research has indicated several biological activities associated with BPCA:

- Anticancer Activity : Studies have shown that BPCA exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated a reduction in viability of A549 lung adenocarcinoma cells when treated with BPCA at specific concentrations .

- Neuroprotective Effects : BPCA has been investigated for its neuroprotective properties. It may influence neuropeptide signaling pathways, which are crucial in stress responses and appetite regulation .

Anticancer Studies

A study evaluating the anticancer properties of BPCA revealed that it significantly reduced the viability of A549 cells in a dose-dependent manner. The compound's effectiveness was compared to standard chemotherapeutic agents like cisplatin, showing promising results in enhancing cytotoxicity against cancer cells while sparing non-cancerous cells .

Neuropharmacological Studies

Research into the neuropharmacological effects of BPCA highlighted its potential as an antagonist in neuropeptide signaling pathways. In experiments involving rat models, BPCA demonstrated the ability to modulate feeding behaviors influenced by relaxin-3/RXFP3 signaling, suggesting its role in appetite control .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for BPCA compared to similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| 1-Benzyl-3-phenylpyrrolidine-3-carboxylic acid (BPCA) | Moderate | Potential | Modulates receptor activity; influences metabolic pathways |

| Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | Low | Limited | Interacts with enzymes; potential therapeutic applications |

| 1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid | High | Unknown | Binds to specific receptors; modulates cellular responses |

Case Studies

- In Vitro Study on A549 Cells : Treatment with BPCA at a concentration of 100 µM resulted in a viability reduction from 86% to 64%, indicating significant anticancer potential .

- Neuropeptide Interaction Study : In vivo studies demonstrated that chronic administration of BPCA altered feeding behavior in rats, suggesting its role as a neuropharmacological agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.